2-Bromo-2'-(Hydroxymethyl)biphenyl
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Overview
Description
2-Bromo-2’-(Hydroxymethyl)biphenyl is an organic compound with the molecular formula C13H11BrO. It is a derivative of biphenyl, where one of the phenyl rings is substituted with a bromine atom and a hydroxymethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-2’-(Hydroxymethyl)biphenyl can be achieved through several methods. One common approach involves the bromination of 2’-Hydroxymethylbiphenyl using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination .
Industrial Production Methods
In an industrial setting, the production of 2-Bromo-2’-(Hydroxymethyl)biphenyl may involve more efficient and scalable methods. One such method is the Suzuki-Miyaura coupling reaction, which involves the coupling of a boronic acid derivative with a brominated biphenyl compound in the presence of a palladium catalyst. This method is favored for its high yield and selectivity .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-2’-(Hydroxymethyl)biphenyl undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the hydroxymethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products
Substitution: Products include derivatives with different functional groups replacing the bromine atom.
Oxidation: Products include 2-Bromo-2’-formylbiphenyl or 2-Bromo-2’-carboxybiphenyl.
Reduction: Products include 2-Hydroxymethylbiphenyl or 2-Methylbiphenyl.
Scientific Research Applications
2-Bromo-2’-(Hydroxymethyl)biphenyl has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound is used in the development of new materials with specific properties.
Pharmaceuticals: It serves as a building block for the synthesis of potential drug candidates.
Biological Studies: The compound is used in studies to understand its effects on biological systems
Mechanism of Action
The mechanism of action of 2-Bromo-2’-(Hydroxymethyl)biphenyl involves its interaction with various molecular targets. The bromine atom and hydroxymethyl group play crucial roles in its reactivity. The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles. Additionally, the hydroxymethyl group can participate in oxidation and reduction reactions, altering the compound’s properties and reactivity .
Comparison with Similar Compounds
Similar Compounds
2-Bromobiphenyl: Lacks the hydroxymethyl group, making it less reactive in certain reactions.
2’-Hydroxymethylbiphenyl: Lacks the bromine atom, affecting its reactivity and applications.
2-Bromo-2’,6’-diisopropoxy-1,1’-biphenyl: Contains additional substituents, leading to different reactivity and applications
Uniqueness
2-Bromo-2’-(Hydroxymethyl)biphenyl is unique due to the presence of both a bromine atom and a hydroxymethyl group. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in organic synthesis and materials science .
Properties
Molecular Formula |
C13H11BrO |
---|---|
Molecular Weight |
263.13 g/mol |
IUPAC Name |
[2-(2-bromophenyl)phenyl]methanol |
InChI |
InChI=1S/C13H11BrO/c14-13-8-4-3-7-12(13)11-6-2-1-5-10(11)9-15/h1-8,15H,9H2 |
InChI Key |
FTMVPYMRRCDAQE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CO)C2=CC=CC=C2Br |
Origin of Product |
United States |
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